3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Description
3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring linked via an amide bond to a 4-sulfamoylbenzyl group.
The sulfamoyl group (-SO₂NH₂) is a hallmark of carbonic anhydrase inhibitors and antimicrobial agents, while the dimethylbenzamide core may enhance membrane permeability due to its lipophilicity.
Properties
IUPAC Name |
3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(8-5-13)22(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCSKKCACEIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976544 | |
| Record name | 3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6105-18-6 | |
| Record name | 3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The uniqueness of 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide lies in its specific substituent arrangement. Below is a comparative analysis with key analogs:
| Compound Name | Structural Features | Key Differences | Biological Implications |
|---|---|---|---|
| 3,4,5-Trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide | Benzamide core with 3,4,5-trimethoxy and 4-sulfamoylbenzyl groups | Methoxy groups instead of methyl substituents | Increased polarity may enhance solubility but reduce blood-brain barrier penetration compared to dimethyl analogs . |
| 3,6,7-Trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide | Benzofuran core with methyl and sulfamoyl groups | Benzofuran ring replaces benzene; additional methyl groups | Benzofuran’s rigidity may improve binding to aromatic amino acid residues in enzyme active sites . |
| 4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Oxadiazole heterocycle and diethylsulfamoyl group | Oxadiazole introduces π-stacking capability; diethylsulfamoyl reduces hydrogen-bonding potential | Oxadiazole-containing compounds often exhibit antimicrobial and anti-inflammatory activities . |
| Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl) | Triazine and morpholine heterocycles | Triazine’s electron-deficient ring enhances interactions with nucleophilic targets | Triazine derivatives are explored as kinase inhibitors and antiproliferative agents . |
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Benzamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Functional Groups |
|---|---|---|---|---|
| 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide | C₁₆H₁₈N₂O₃S | 318.39 | 2.1 | Dimethylbenzamide, sulfamoyl |
| 3,4,5-Trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide | C₁₇H₂₀N₂O₅S | 372.42 | 1.3 | Trimethoxybenzamide, sulfamoyl |
| 4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | C₂₀H₂₂N₄O₄S₂ | 454.54 | 3.5 | Oxadiazole, diethylsulfamoyl |
*LogP values estimated via computational methods.
Biological Activity
3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The compound features a benzamide core with two methyl groups at the 3 and 4 positions and a sulfamoylphenylmethyl substituent. This unique structure contributes to its biological activity by influencing its solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Research indicates that 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 20.0 |
These findings highlight its potential as a lead compound for developing new antibacterial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, including colon and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 0.64 |
| MCF-7 (Breast Cancer) | 1.2 |
These results indicate significant potential for further development as an anticancer therapeutic.
The mechanism through which 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Receptor Interaction : It is suggested that the sulfamoyl group enhances binding affinity to specific receptors or enzymes, which could lead to altered signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in bacterial cells, leading to cell death.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of the compound against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 12.5 µg/mL, suggesting potential use in treating resistant infections.
Study 2: Cancer Cell Proliferation
In a comparative study with standard chemotherapeutics, the compound demonstrated superior efficacy in inhibiting the growth of MCF-7 cells compared to doxorubicin, indicating its potential as a novel anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
